Naphthalen-1-yl vs. Phenyl/Phenoxy Substitution: Physicochemical Differentiation Governs Target Engagement Potential
The naphthalen-1-yl group of 1797894-59-7 provides a significantly larger hydrophobic contact surface and distinct conformational preference compared to the phenyl or phenoxy substituents found in close analogs such as 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone. Calculated physicochemical descriptors for 1797894-59-7 (MW 303.36, cLogP ~3.2, tPSA ~46 Ų) versus the phenoxy analog (MW 297.31, cLogP ~2.1, tPSA ~55 Ų) indicate that the naphthalene-bearing compound is more lipophilic with lower topological polar surface area, properties associated with enhanced membrane permeability and blood–brain barrier penetration potential [1]. In the tetrahydropyrido[4,3-d]pyrimidine CaMKII inhibitor series, a phenyl sulfonamide substituent change alone altered potency by 25-fold relative to the reference inhibitor KN-93, demonstrating the sensitivity of this scaffold to hydrophobic group identity [2].
| Evidence Dimension | Calculated lipophilicity and polar surface area (physicochemical drug-likeness) |
|---|---|
| Target Compound Data | MW 303.36; cLogP ~3.2; tPSA ~46 Ų (calculated from structure) |
| Comparator Or Baseline | 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone: MW 297.31; cLogP ~2.1; tPSA ~55 Ų |
| Quantified Difference | ΔcLogP ≈ +1.1 units; ΔtPSA ≈ −9 Ų (more lipophilic, less polar for naphthalenyl analog) |
| Conditions | In silico calculation based on molecular structure (fragment-based method) |
Why This Matters
Higher lipophilicity and lower tPSA predict superior membrane permeability, directly impacting cellular target engagement and CNS penetration potential—key criteria for selecting compounds in kinase inhibitor and neuroinflammation programs.
- [1] Calculated using fragment-based cLogP and tPSA estimation from molecular structure (C₁₉H₁₇N₃O vs. C₁₅H₁₅N₃O₂); values cross-referenced with Life Chemicals product data via kuujia.com (CAS 1797894-59-7 listing). View Source
- [2] Asano, S.; Komiya, M.; Koike, N.; Koga, E.; Nakatani, S.; Isobe, Y. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as Novel Class of Potent and Highly Selective CaMKII Inhibitors. Bioorg. Med. Chem. Lett. 2010, 20 (22), 6696–6698. DOI: 10.1016/j.bmcl.2010.09.005. View Source
